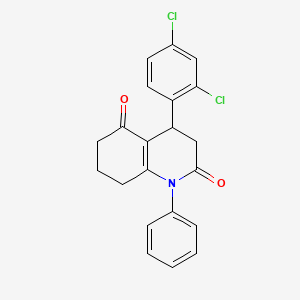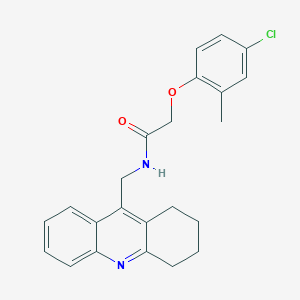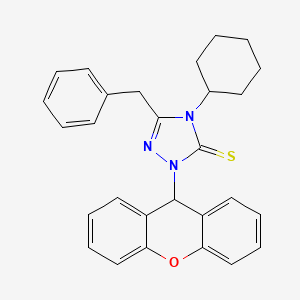
4-(2,4-dichlorophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
化学反応の分析
Types of Reactions
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The dichlorophenyl group can engage in various binding interactions, while the octahydroquinoline core can influence the compound’s overall stability and reactivity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-(2,4-DICHLOROPHENYL)-6-OXO-2-THIOXOHEXAHYDROPYRIMIDINE-5-CARBONITRILE: Shares the dichlorophenyl group but has a different core structure.
2,4-DICHLOROPHENOXYACETIC ACID: Another dichlorophenyl compound with distinct applications and properties.
Uniqueness
4-(2,4-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a dichlorophenyl group and an octahydroquinoline core. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry .
特性
分子式 |
C21H17Cl2NO2 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H17Cl2NO2/c22-13-9-10-15(17(23)11-13)16-12-20(26)24(14-5-2-1-3-6-14)18-7-4-8-19(25)21(16)18/h1-3,5-6,9-11,16H,4,7-8,12H2 |
InChIキー |
WCYJSJCWCXMQRV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11501531.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11501534.png)
![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11501537.png)
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11501548.png)
![(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11501549.png)
![2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11501552.png)

![2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11501577.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11501579.png)

![2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11501592.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11501593.png)

